molecular formula C19H19ClFN3O2S B3613434 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLORO-4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE

4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLORO-4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE

Cat. No.: B3613434
M. Wt: 407.9 g/mol
InChI Key: IZVWTJIIIRVVNN-UHFFFAOYSA-N
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Description

4-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a carbothioamide group

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S/c20-15-10-14(2-3-16(15)21)22-19(27)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVWTJIIIRVVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a cyclization reaction involving catechol and formaldehyde.

    Piperazine Ring Formation: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using appropriate coupling agents.

    Introduction of the Carbothioamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbothioamide group, converting it to a thiol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Products include thiols, amines, and other reduced forms.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

4-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

    Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or growth factors, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-(4-chlorophenyl)piperazine-1-carbothioamide
  • 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carbothioamide

Uniqueness:

  • The presence of both chlorine and fluorine atoms in the aromatic ring of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide distinguishes it from similar compounds. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLORO-4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(3-CHLORO-4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE

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